molecular formula C7H4ClN3O B13099831 [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride CAS No. 87838-57-1

[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride

Cat. No.: B13099831
CAS No.: 87838-57-1
M. Wt: 181.58 g/mol
InChI Key: CVPXSOSVLWVNSY-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then oxidized to yield the triazolopyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, hydrazine hydrate, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .

Major Products Formed

Major products formed from these reactions include substituted triazolopyridines, cycloadducts, and various oxidized or reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and versatility make it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors . Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and material engineering .

Mechanism of Action

The mechanism of action of [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes and receptors, modulating their activity. The carbonyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules . These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the triazolopyridine core with a reactive carbonyl chloride group. This combination imparts unique reactivity and versatility, making it valuable in various scientific and industrial applications .

Properties

CAS No.

87838-57-1

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

triazolo[1,5-a]pyridine-3-carbonyl chloride

InChI

InChI=1S/C7H4ClN3O/c8-7(12)6-5-3-1-2-4-11(5)10-9-6/h1-4H

InChI Key

CVPXSOSVLWVNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C(=O)Cl

Origin of Product

United States

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